molecular formula C11H10N2O B039448 1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde CAS No. 118500-36-0

1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No. B039448
M. Wt: 186.21 g/mol
InChI Key: CFERBSZRGSOXQU-UHFFFAOYSA-N
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Description

“1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde” is a chemical compound with the empirical formula C11H10N2O . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

While specific synthesis methods for “1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde” were not found, similar compounds have been synthesized and evaluated for their biological activity. For instance, imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives have been synthesized and tested for in vitro antitubercular activity .


Molecular Structure Analysis

The molecular structure of “1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde” is characterized by the presence of a cyclopropyl group attached to an imidazole ring, which is further connected to a benzene ring through a nitrogen atom . The benzene ring is substituted with a carbaldehyde group .

Future Directions

The future directions for “1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde” and similar compounds could involve further exploration of their biological activities and potential applications in drug development. Given the broad range of activities exhibited by imidazole derivatives, these compounds could be promising candidates for the development of new therapeutic agents .

properties

IUPAC Name

1-cyclopropylbenzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-7-11-12-9-3-1-2-4-10(9)13(11)8-5-6-8/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFERBSZRGSOXQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567804
Record name 1-Cyclopropyl-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde

CAS RN

118500-36-0
Record name 1-Cyclopropyl-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Selenium dioxide (1.2 g, 0.011 mole) was added to 60 ml of dioxane containing 1.87 g .(0.011 mole) of 1-cyclopropyl-2-methylbenzimidazole and the reaction heated to reflux for 2.5 hours. The reaction was filtered and the filtrate concentrated to a dark oil, 3.0 g. Chromatographing of the residue on silica gel gave 1.18 g of the desired compound.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.011 mol
Type
reactant
Reaction Step Two

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